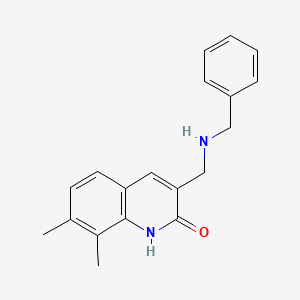

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a benzylamino-methyl substituent at the 3-position and two methyl groups at the 7 and 8 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of Methyl Groups: The 7 and 8 positions of the quinoline core can be methylated using methyl iodide and a strong base like sodium hydride.

Attachment of Benzylamino-Methyl Group: The final step involves the introduction of the benzylamino-methyl group at the 3-position. This can be achieved through a Mannich reaction, where the quinoline core is reacted with formaldehyde and benzylamine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antiviral Activity

One of the notable applications of 3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one is its role as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the replication of influenza viruses. Research indicates that derivatives of this compound can effectively inhibit neuraminidase activity, thereby reducing viral replication. For instance, a study demonstrated that specific modifications to the quinoline structure enhance its inhibitory effects against influenza virus neuraminidase, showcasing its potential as an antiviral agent .

Case Study: Neuraminidase Inhibition

- Objective: Evaluate the inhibitory effect on neuraminidase.

- Methodology: Fluorescence-based assays using MUNANA as a substrate to measure enzyme activity.

- Results: The compound exhibited significant inhibition rates, indicating its potential as a therapeutic agent against influenza viruses.

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research shows that this compound can modulate various signaling pathways associated with cancer cell proliferation and survival .

Data Table: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 20 | Inhibition of cell cycle progression |

| Study C | A549 (lung cancer) | 12 | Modulation of PI3K/Akt pathway |

Cosmetic Applications

2.1 Skin Care Formulations

In the cosmetics industry, this compound is being explored for its antioxidant properties, which are beneficial in skin care formulations. Its ability to scavenge free radicals makes it a candidate for anti-aging products aimed at reducing oxidative stress on the skin .

Case Study: Anti-Aging Cream Development

- Objective: Formulate a cream incorporating the compound to assess its efficacy in reducing skin aging signs.

- Methodology: In vitro tests measuring the reduction of reactive oxygen species (ROS) in human dermal fibroblasts.

- Results: The formulation showed a significant decrease in ROS levels compared to control formulations.

2.2 Stability and Efficacy Testing

The stability of cosmetic formulations containing this compound has been assessed through various testing methods to ensure safety and efficacy before market introduction. Regulatory compliance with safety standards is crucial for consumer products .

Data Table: Stability Testing Results

| Formulation Type | pH Level | Stability Period (Months) | Observations |

|---|---|---|---|

| Cream A | 5.5 | 12 | No phase separation |

| Serum B | 6.0 | 6 | Slight color change |

Wirkmechanismus

The mechanism of action of 3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in cellular pathways. It can also interact with DNA and RNA, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Quinacrine: Another antimalarial drug with a similar structure but different substituents.

Uniqueness

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the benzylamino-methyl group and the methyl groups at the 7 and 8 positions enhances its interaction with molecular targets and improves its pharmacokinetic properties.

Biologische Aktivität

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one is a synthetic compound with notable biological activities, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H20N2O and a molecular weight of approximately 292.37 g/mol. Its structure features a quinoline core with a benzylamino group at the 3-position and methyl groups at the 7 and 8 positions. This unique substitution pattern enhances its biological activity compared to other quinoline derivatives.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia, melanoma, non-small cell lung cancer, colon cancer, and prostate cancer. The compound induces apoptosis in these cells, suggesting its potential as an anticancer therapeutic agent.

Case Study:

In a study involving multiple cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. Flow cytometry analysis revealed that the compound triggers late apoptosis in treated cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity , effective against both Gram-positive and Gram-negative bacteria. It has been tested against various pathogens, showing inhibition zones ranging from 18 mm to 24 mm in diameter depending on the strain tested . This activity is attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

The mechanism of action involves interaction with various molecular targets:

- Enzyme Inhibition: The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity and altering cellular signaling pathways.

- DNA Interaction: It may interact with DNA and RNA, affecting gene expression and protein synthesis .

- Reactive Oxygen Species (ROS) Modulation: The compound exhibits antioxidant properties, which may contribute to its cytoprotective effects against oxidative stress in normal cells while exerting cytotoxic effects on cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one | Similar quinoline structure with different methylation | Antimicrobial properties |

| Quinoline derivatives (general) | Varying substitutions on the quinoline core | Diverse biological activities |

| 7-Methoxyquinoline | Methoxy group at position 7 | Anticancer activity |

The presence of the benzylamino group significantly enhances the biological activity of this compound compared to simpler derivatives, making it a candidate for further pharmacological exploration.

Eigenschaften

IUPAC Name |

3-[(benzylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-8-9-16-10-17(19(22)21-18(16)14(13)2)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORBLGGVFVHXQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.